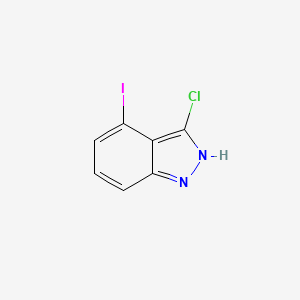
3-Chloro-4-iodo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4-iod-1H-Indazol beinhaltet typischerweise die Cyclisierung von ortho-substituierten Benzylidenhydrazinen. Eine übliche Methode umfasst die Reaktion von 2-Chlorbenzaldehyd mit Hydrazin zur Bildung des entsprechenden Hydrazons, gefolgt von einer Iodierung, um das Iodatom an der gewünschten Position einzuführen . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Kupferacetat (Cu(OAc)2), um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Chlor-4-iod-1H-Indazol kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Verbindung verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist für die großtechnische Produktion entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-4-iod-1H-Indazol durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Chlor- und Iodatome können unter basischen Bedingungen durch Nucleophile wie Amine und Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wobei jedoch die spezifischen Bedingungen und Reagenzien variieren können.
Kupplungsreaktionen: Das Vorhandensein von Halogenatomen macht es für Kupplungsreaktionen geeignet, wie z. B. Suzuki- und Heck-Reaktionen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.
Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Triethylamin (Et3N) werden oft verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution mit einem Amin zu N-alkylierten Derivaten führen, während Kupplungsreaktionen zu Biarylverbindungen führen können .
Wissenschaftliche Forschungsanwendungen
3-Chlor-4-iod-1H-Indazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Es dient als Baustein für die Synthese von biologisch aktiven Verbindungen wie Kinaseinhibitoren und entzündungshemmenden Mitteln.
Organische Synthese: Die Verbindung wird bei der Synthese komplexer organischer Moleküle durch verschiedene Kupplungsreaktionen verwendet.
Materialwissenschaft: Es kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt werden.
Biologische Studien: Forscher verwenden es, um die Struktur-Aktivitäts-Beziehungen von Indazolderivaten und ihre biologischen Wirkungen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4-iod-1H-Indazol hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Inhibitor spezifischer Enzyme oder Rezeptoren wirken. Beispielsweise wurde gezeigt, dass Indazolderivate Kinasen inhibieren, indem sie an die ATP-Bindungsstelle binden und so die Phosphorylierung von Zielproteinen blockieren . Das Vorhandensein von Chlor- und Iodatomen kann die Bindungsaffinität und Selektivität der Verbindung für ihre molekularen Ziele verbessern.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The presence of chlorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-1H-Indazol: Es fehlt das Iodatom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
4-Iod-1H-Indazol: Es fehlt das Chloratom, was seine chemischen Eigenschaften und Anwendungen beeinflussen kann.
Einzigartigkeit
3-Chlor-4-iod-1H-Indazol ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Iodatomen einzigartig, was seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Die Kombination dieser Halogene kann die Fähigkeit der Verbindung verbessern, an verschiedenen chemischen Reaktionen teilzunehmen und ihre Bindungsaffinität für bestimmte molekulare Ziele in medizinischen Anwendungen zu verbessern .
Eigenschaften
Molekularformel |
C7H4ClIN2 |
|---|---|
Molekulargewicht |
278.48 g/mol |
IUPAC-Name |
3-chloro-4-iodo-2H-indazole |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
InChI-Schlüssel |
TXJBEJGBXMNUHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


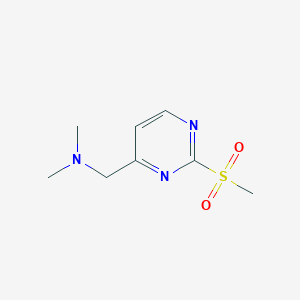

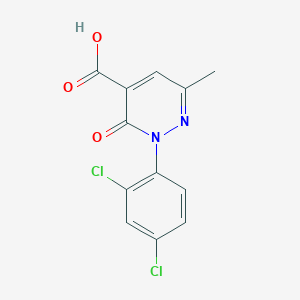


![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)
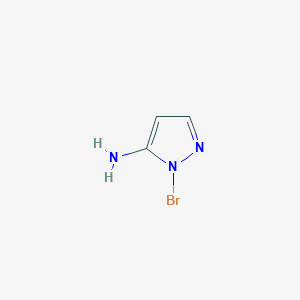


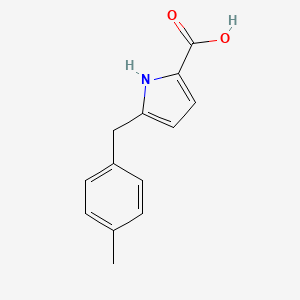
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
